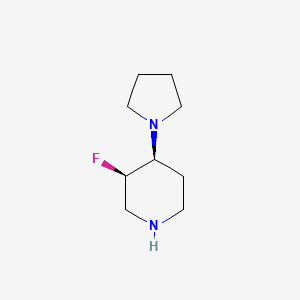
(3R,4S)-3-fluoro-4-pyrrolidin-1-ylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3-fluoro-4-(pyrrolidin-1-yl)piperidine: is a chemical compound with the molecular formula C9H17FN2 and a molecular weight of 172.25 g/mol It is a derivative of piperidine, a six-membered nitrogen-containing heterocycle, and contains a fluorine atom and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-fluoro-4-(pyrrolidin-1-yl)piperidine typically involves the reaction of a piperidine derivative with a fluorinating agent and a pyrrolidine derivative. One common method involves the use of fluorine-containing reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce the fluorine atom at the desired position on the piperidine ring. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired stereochemistry is achieved .
Industrial Production Methods: Industrial production of cis-3-fluoro-4-(pyrrolidin-1-yl)piperidine may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: cis-3-fluoro-4-(pyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under suitable conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or other reduced derivatives .
Scientific Research Applications
cis-3-fluoro-4-(pyrrolidin-1-yl)piperidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of cis-3-fluoro-4-(pyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and pyrrolidine ring contribute to its binding affinity and selectivity. The compound may modulate the activity of its targets by altering their conformation or function, leading to various biological effects .
Comparison with Similar Compounds
cis-3,4-diphenylpyrrolidine: A derivative with two phenyl groups instead of a fluorine atom and pyrrolidine ring.
4-(1-pyrrolidinyl)piperidine: A similar compound without the fluorine atom.
cis-3-fluoro-4-(morpholin-1-yl)piperidine: A derivative with a morpholine ring instead of a pyrrolidine ring
Uniqueness: cis-3-fluoro-4-(pyrrolidin-1-yl)piperidine is unique due to the presence of both a fluorine atom and a pyrrolidine ring, which confer distinct chemical and biological properties. The fluorine atom enhances its stability and lipophilicity, while the pyrrolidine ring contributes to its three-dimensional structure and potential biological activity .
Properties
Molecular Formula |
C9H17FN2 |
|---|---|
Molecular Weight |
172.24 g/mol |
IUPAC Name |
(3R,4S)-3-fluoro-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C9H17FN2/c10-8-7-11-4-3-9(8)12-5-1-2-6-12/h8-9,11H,1-7H2/t8-,9+/m1/s1 |
InChI Key |
MVMMIILUFKFCNK-BDAKNGLRSA-N |
Isomeric SMILES |
C1CCN(C1)[C@H]2CCNC[C@H]2F |
Canonical SMILES |
C1CCN(C1)C2CCNCC2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















